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Compound of Interest

Compound Name: 3,4-Dimethyl-1-hexene

Cat. No.: B097747 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3,4-
Dimethyl-1-hexene (C₈H₁₆), a volatile branched-chain alkene. The document details its

electron ionization (EI) mass spectrum, proposes a fragmentation pathway, and outlines a

standard experimental protocol for its analysis. This information is crucial for the accurate

identification and characterization of this compound in various scientific and industrial

applications, including petrochemical analysis, fragrance chemistry, and as a building block in

organic synthesis.

Mass Spectral Data
The mass spectrum of 3,4-Dimethyl-1-hexene is characterized by a series of fragment ions

that provide a unique fingerprint for its identification. The quantitative data, including the mass-

to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the

table below. This data is based on the electron ionization mass spectrum available in the

National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3]

[4][5][6] The molecular ion (M⁺) is observed at m/z 112, consistent with its molecular weight of

approximately 112.21 g/mol .[1]
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m/z Relative Intensity (%) Proposed Fragment

27 ~35 [C₂H₃]⁺

29 ~40 [C₂H₅]⁺

39 ~45 [C₃H₃]⁺

41 ~95 [C₃H₅]⁺

43 ~40 [C₃H₇]⁺

55 ~85 [C₄H₇]⁺

56 100 [C₄H₈]⁺•

69 ~30 [C₅H₉]⁺

70 ~25 [C₅H₁₀]⁺•

83 ~15 [C₆H₁₁]⁺

97 ~5 [C₇H₁₃]⁺

112 ~10 [C₈H₁₆]⁺• (Molecular Ion)

Note: The relative intensities are approximate and have been estimated from the graphical

representation of the mass spectrum provided by the NIST Mass Spectrometry Data Center.

The base peak is at m/z 56.[1]

Proposed Fragmentation Pathway
The fragmentation of 3,4-Dimethyl-1-hexene under electron ionization (70 eV) is governed by

the stability of the resulting carbocations and radical species. The initial event is the removal of

an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 112. Subsequent

fragmentation occurs through various pathways, with the most favorable routes leading to the

formation of stable, resonance-stabilized cations.

A prominent fragmentation mechanism for alkenes is the McLafferty rearrangement, which

involves the transfer of a gamma-hydrogen to the double bond, followed by the cleavage of the

beta-bond. In the case of 3,4-Dimethyl-1-hexene, this rearrangement leads to the formation of
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the base peak at m/z 56, which corresponds to the radical cation of 2-butene ([C₄H₈]⁺•), and a

neutral ethene molecule.

Another significant fragmentation pathway involves the allylic cleavage, which is favored due to

the formation of a resonance-stabilized allylic cation. Loss of a propyl radical (•C₃H₇) from the

molecular ion results in the formation of a stable allylic cation at m/z 69 ([C₅H₉]⁺).

The formation of other major fragments can be explained by a series of cleavage and

rearrangement reactions, as depicted in the diagram below.
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[C₈H₁₆]⁺•
m/z 112

[C₆H₁₁]⁺
m/z 83- C₂H₅•

[C₅H₉]⁺
m/z 69

- C₃H₇• (Allylic Cleavage)

[C₄H₈]⁺•
m/z 56 (Base Peak)

- C₄H₈ (McLafferty Rearrangement)

[C₄H₇]⁺
m/z 55- CH₂

[C₃H₅]⁺
m/z 41

- C₂H₄

- CH₃•
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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